molecular formula C11H11FO3 B13210463 3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid

3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid

Cat. No.: B13210463
M. Wt: 210.20 g/mol
InChI Key: AZDCHPJIMVIPTH-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid is a β-keto carboxylic acid derivative characterized by a 3-fluorophenyl group attached to a 2,2-dimethyl-3-oxopropanoic acid backbone. The fluorine substituent at the meta position of the aromatic ring introduces electron-withdrawing effects, influencing electronic distribution and intermolecular interactions. This compound’s structural features align with pharmacophores observed in enzyme inhibitors, such as DXS (1-deoxy-D-xylulose-5-phosphate synthase), which are critical in the MEP pathway for isoprenoid biosynthesis .

Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid

InChI

InChI=1S/C11H11FO3/c1-11(2,10(14)15)9(13)7-4-3-5-8(12)6-7/h3-6H,1-2H3,(H,14,15)

InChI Key

AZDCHPJIMVIPTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC(=CC=C1)F)C(=O)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation Approach

This method involves introducing the acetyl group to the 3-fluorophenyl ring via Friedel-Crafts acylation. A typical procedure includes:

  • Reacting 3-fluorobenzene derivatives with acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃).
  • Subsequent methylation of the α-position using methyl iodide (CH₃I) under basic conditions (e.g., K₂CO₃) to form the dimethyl-substituted intermediate.
  • Oxidation of the ketone group to a carboxylic acid using strong bases (e.g., NaOH) or acidic hydrolysis.

Key reaction conditions :

  • Temperature: 80–100°C for acylation; room temperature for methylation.
  • Solvents: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

Nucleophilic Substitution and Condensation

A alternative route employs nucleophilic substitution to install the fluorine atom early in the synthesis:

  • Starting with 3-bromophenyl precursors, fluorine is introduced via halogen exchange using fluorinating agents like KF or Selectfluor®.
  • Condensation with diethyl oxalate in the presence of sodium ethoxide (NaOEt) forms the diketo ester intermediate.
  • Hydrolysis of the ester group with 6 N NaOH yields the final carboxylic acid.

Example protocol :

  • 3-Bromophenylacetone → fluorination → 3-fluorophenylacetone.
  • Condensation with diethyl oxalate → ethyl 3-(3-fluorophenyl)-2,2-dimethyl-3-oxopropanoate.
  • Alkaline hydrolysis → target compound.

Microwave-Assisted Optimization

Recent advancements utilize microwave irradiation to accelerate substitution and condensation steps:

  • Microwave-assisted reactions (e.g., 153°C, 100 W for 10 minutes) reduce reaction times and improve yields for intermediates.
  • This method is particularly effective for introducing pyrrolidinyl or other bulky substituents, though adaptability to dimethyl groups requires further validation.

Purification and Characterization

Final purification typically involves:

  • Recrystallization : Solvents like toluene/cyclohexane or ethanol are used based on solubility profiles.
  • Chromatography : Silica gel columns with chloroform/ethyl acetate (1:1) eluent.

Analytical data for intermediates (analogous compounds):

Step Intermediate Yield (%) mp (°C) Recrystallization Solvent
1 Ethyl ester 56–92 175–235 Toluene/cyclohexane
2 Carboxylic acid 65–100 186–217 Ethanol

Summary of Synthetic Routes

Method Key Reagents Conditions Yield Range Reference
Friedel-Crafts Acylation AlCl₃, CH₃I, NaOH 80–100°C, DCM/THF 40–78%
Nucleophilic Substitution KF, diethyl oxalate, NaOEt RT to reflux 56–92%
Microwave-Assisted NEt₃, DMF 153°C, 100 W, 10 min 56%

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction typically employs:

Key reagents/catalysts:

  • Methanol/ethanol with H₂SO₄ or HCl

  • Trimethylacetyl chloride in tetrahydrofuran (THF) with triethylamine

Example reaction:

3 3 Fluorophenyl 2 2 dimethyl 3 oxopropanoic acid+CH OHH SO Methyl 3 3 fluorophenyl 2 2 dimethyl 3 oxopropanoate+H O\text{3 3 Fluorophenyl 2 2 dimethyl 3 oxopropanoic acid}+\text{CH OH}\xrightarrow{\text{H SO }}\text{Methyl 3 3 fluorophenyl 2 2 dimethyl 3 oxopropanoate}+\text{H O}

Conditions: Reflux in anhydrous alcohol with acid catalyst (60-80°C, 4-6 hrs).

Reaction ComponentDetails
Reactant AlcoholPrimary (e.g., methanol, ethanol)
CatalystH₂SO₄, HCl, or trimethylacetyl chloride
SolventTHF, toluene, or neat alcohol
Yield OptimizationMolecular sieves for water removal

Decarboxylation

Thermal decarboxylation occurs under controlled heating, producing a substituted acetophenone derivative:

3 3 Fluorophenyl 2 2 dimethyl 3 oxopropanoic acidΔ(150200°C)3 Fluorophenyl 2 2 dimethylpropan 1 one+CO \text{3 3 Fluorophenyl 2 2 dimethyl 3 oxopropanoic acid}\xrightarrow{\Delta (150-200°C)}\text{3 Fluorophenyl 2 2 dimethylpropan 1 one}+\text{CO }

Conditions:

  • Solvent-free or in high-boiling solvents (e.g., diphenyl ether)

  • Reaction time: 2-4 hours

Nucleophilic Acyl Substitution

The ketone group participates in nucleophilic additions, while the carboxylic acid engages in amide formation :

a. Amide Synthesis
Reaction with amines (e.g., benzylamine) using coupling agents:

Acid+R NH DCC DMAP3 3 Fluorophenyl 2 2 dimethyl 3 oxopropanamide\text{Acid}+\text{R NH }\xrightarrow{\text{DCC DMAP}}\text{3 3 Fluorophenyl 2 2 dimethyl 3 oxopropanamide}

Reagents:

  • Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) as catalyst

ParameterValue
SolventDMF, CH₂Cl₂
Temperature0–25°C
Reaction Time12–24 hrs

b. Ketone Reactivity

  • Grignard Addition: Forms tertiary alcohols with organomagnesium reagents.

  • Reduction: Ketone → secondary alcohol using NaBH₄ or LiAlH₄.

Condensation Reactions

The α-position to the ketone undergoes Knoevenagel condensation with aldehydes:

Acid+R CHOpiperidine  Unsaturated ketone derivatives\text{Acid}+\text{R CHO}\xrightarrow{\text{piperidine }}\text{ Unsaturated ketone derivatives}

Conditions:

  • Catalyst: Piperidine or ammonium acetate

  • Solvent: Ethanol or toluene

  • Temperature: Reflux (80–110°C)

Fluorophenyl Ring Reactivity

The 3-fluorophenyl group directs electrophilic substitutions meta to fluorine:

Reaction TypeReagents/ConditionsProduct
Nitration HNO₃/H₂SO₄, 0–5°C5-Nitro-3-fluorophenyl derivative
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃5-Halo-3-fluorophenyl derivative
Sulfonation SO₃/H₂SO₄, 50°C5-Sulfo-3-fluorophenyl derivative

Stability and Side Reactions

  • Hydrolysis: The ester derivatives revert to the parent acid under basic (NaOH/MeOH) or acidic (HCl/H₂O) conditions.

  • Oxidation: The ketone resists oxidation under mild conditions but may degrade with strong oxidizers (e.g., KMnO₄).

Scientific Research Applications

3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid involves its interaction with specific molecular targets. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic Acid
  • Key Features :
    • Meta-fluoro substitution : Enhances electronegativity and polar interactions.
    • 2,2-dimethyl groups : Increase steric bulk, reducing rotational freedom and oxidation susceptibility.
  • Potential Applications: Hypothesized as a DXS inhibitor due to structural similarity to seco-ketoclomazone analogs .
3-(3-Bromophenyl)-3-oxopropanoic Acid (CAS: 1000556-86-4)
  • Key Differences :
    • Bromine substituent : Larger atomic radius compared to fluorine, increasing lipophilicity (logP) and steric demand.
    • Lacks 2,2-dimethyl groups : Likely less metabolically stable than the fluorinated analog.
3-(4-Methoxyphenyl)-2,2-dimethyl-3-oxopropanoic Acid (Hypothetical)
  • Key Differences :
    • Para-methoxy group : Electron-donating effect increases aromatic ring electron density.
    • Dimethyl groups retained : Similar steric profile to the target compound.
  • Implications : Methoxy groups may improve solubility but reduce enzyme binding efficiency in certain contexts .

Modifications to the Propanoic Acid Backbone

3-(Dimethylamino)-2,2-dimethyl-3-oxopropanoic Acid (CID 22569163)
  • Retains 2,2-dimethyl and oxo groups: Maintains steric and electronic features critical for enzyme inhibition.
  • Impact: The amino group may enhance solubility but reduce membrane permeability .
3-Ethoxy-2,2-dimethyl-3-oxopropanoic Acid
  • Key Differences :
    • Ethoxy group : Replaces the fluorophenyl ring, drastically altering electronic properties.
    • Lacks aromaticity : Limits π-π stacking interactions with target proteins.
  • Applications : Likely used as a synthetic intermediate rather than a bioactive molecule .

Derivatives with Heterocyclic or Aliphatic Modifications

Cyclopropanecarboxylic Acid, 2-[3-(3-Fluorophenyl)-1-oxopropyl]-trans- (CAS: 178684-89-4)
  • Retains fluorophenyl and oxo groups: Preserves key pharmacophoric elements.
  • Biological Implications : Strain may enhance binding affinity in enzyme active sites .
3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic Acid (CAS: 923825-01-8)
  • Key Differences: Oxazole ring: Introduces a heterocyclic moiety, altering hydrogen-bonding capacity. Difluorophenyl group: Enhances halogen bonding compared to mono-fluoro analogs.
  • Applications: Potential as a kinase inhibitor or antimicrobial agent .

Structural-Activity Relationship (SAR) Insights

  • Critical Functional Groups :
    • 2,2-Dimethyl and oxo groups : Essential for enzyme inhibition, as seen in DXS inhibitors (IC50 = 80 nM for ketoclomazone analogs) .
    • Fluorine substituent : Optimal balance of electronegativity and steric bulk for target binding.
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., F, Br): Improve binding to polar active sites.
    • Electron-donating groups (e.g., OMe): May reduce affinity in certain enzymatic contexts.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents logP* Key Features Potential Applications
3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid C11H11FO3 3-F, 2,2-dimethyl ~2.1 High metabolic stability, enzyme inhibition Antimicrobial agents, DXS inhibitors
3-(3-Bromophenyl)-3-oxopropanoic acid C9H7BrO3 3-Br ~2.8 Halogen bonding, lipophilic Enzyme probes
3-(Dimethylamino)-2,2-dimethyl-3-oxopropanoic acid C7H13NO3 N(CH3)2, 2,2-dimethyl ~0.5 Ionizable amino group Solubility enhancers
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid C7H12O4 OEt, 2,2-dimethyl ~1.2 Non-aromatic, synthetic intermediate Chemical synthesis

*Estimated using fragment-based methods.

Biological Activity

3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid, with the CAS number 1782461-90-8, is a compound of interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C11_{11}H11_{11}F O3_{3}
  • Molecular Weight : 210.20 g/mol
  • Structure : The compound features a fluorophenyl group and a dimethyl ketone moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activity of 3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid has been explored in various studies, focusing on its potential as an anti-cancer agent and its effects on cellular processes.

Anticancer Activity

Research indicates that compounds similar to 3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Viability Studies : In vitro assays have demonstrated that this compound can reduce cell viability in cancer cell lines by inducing apoptosis. The mechanism often involves the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.
Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)15.0Induction of ROS and apoptosis
HeLa (Cervical Cancer)10.5Mitochondrial dysfunction leading to cell death
MCF7 (Breast Cancer)12.0Activation of caspases and apoptosis

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptosis through mitochondrial pathways, leading to cytochrome c release and caspase activation.
  • ROS Generation : Increased levels of ROS have been observed following treatment with this compound, contributing to oxidative stress and subsequent cell death.
  • Inhibition of Cell Proliferation : Studies suggest that it may inhibit key signaling pathways involved in cell proliferation, such as the PI3K/Akt pathway.

Case Studies

  • Study on Lung Cancer Cells :
    • A study evaluated the effect of 3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid on A549 cells. Treatment resulted in a dose-dependent decrease in cell viability and increased markers for apoptosis after 24 hours of exposure.
  • Mechanistic Insights from HeLa Cells :
    • Another investigation focused on HeLa cells, revealing that treatment with the compound led to mitochondrial membrane potential disruption and subsequent activation of caspases 9 and 3, confirming its role as an apoptosis inducer.

Q & A

Q. What are the recommended synthetic routes for 3-(3-Fluorophenyl)-2,2-dimethyl-3-oxopropanoic acid?

A common approach involves Friedel-Crafts acylation of 3-fluorobenzene derivatives using dimethylmalonyl chloride, followed by hydrolysis. Alternatively, condensation reactions between 3-fluoroacetophenone and dimethyl malonate under basic conditions (e.g., Knoevenagel condensation) can yield the target compound. Reaction optimization may require anhydrous solvents (e.g., THF or DMF) and catalysts like piperidine .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming the fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and distinguishing the dimethyl ketone moiety (δ ~2.1–2.3 ppm for CH3_3 groups). The fluorine substituent induces distinct splitting patterns in aromatic regions .
  • IR : Strong absorbance near 1700–1750 cm1^{-1} confirms the ketone and carboxylic acid groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (C11_{11}H11_{11}FO3_3, expected m/z ≈ 210.07) .

Q. What safety precautions are necessary when handling this compound?

Use fume hoods and personal protective equipment (PPE) due to potential respiratory and skin irritation. Refer to safety data sheets (SDS) for fluorinated aromatic compounds, which highlight hazards like flammability and reactivity with strong oxidizers. Emergency procedures should include immediate rinsing for eye/skin contact and medical consultation .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound under varying conditions?

  • Catalyst Screening : Test bases like DBU or DMAP to enhance condensation efficiency. For Friedel-Crafts routes, Lewis acids (e.g., AlCl3_3) may improve regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) often improve solubility of intermediates. Lowering reaction temperatures (~0–5°C) can reduce side reactions like over-acylation .
  • Real-Time Monitoring : Use TLC or in-situ FTIR to track intermediate formation and adjust reaction times dynamically .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity?

Comparative studies with analogs (e.g., 3-(3-bromophenyl)-3-oxopropanoic acid) show that fluorine’s electronegativity enhances metabolic stability and binding affinity in enzyme inhibition assays. However, steric effects from the dimethyl group may reduce solubility, necessitating formulation adjustments .

Q. What strategies mitigate byproduct formation during synthesis?

  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) effectively separates byproducts like unreacted malonate esters.
  • Protecting Groups : Temporarily protecting the carboxylic acid (e.g., as an ethyl ester) prevents unwanted cyclization or decarboxylation during acylation steps .

Q. How can contradictions in reported biological activities be resolved?

Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. Researchers should:

  • Validate purity via HPLC (>95%).
  • Replicate studies under standardized conditions (e.g., fixed concentrations, pH).
  • Compare results with structurally similar compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid) to isolate substituent effects .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueExpected Signal/PeakReference
1H^{1}\text{H} NMRδ 2.1–2.3 ppm (s, 6H, CH3_3)
19F^{19}\text{F} NMRδ -110 to -120 ppm (meta-fluorine)
IR1705 cm1^{-1} (C=O stretch)

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionYield Improvement
Catalyst10 mol% DBU~20%
SolventDMF (anhydrous)~15%
Temperature0–5°C (Knoevenagel)~10%

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